5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOBJBWXJSCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369482 | |
| Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-73-1 | |
| Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-2-THIOXO-6-TRIFLUOROMETHYLBENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 4-(trifluoromethyl)-1,2-diaminobenzene with Carbon Disulfide
- Starting material: 4-(trifluoromethyl)-1,2-diaminobenzene
- Reagents: Carbon disulfide and potassium hydroxide (KOH)
- Solvent: Ethanol or aqueous ethanol
- Conditions: Reflux at ~75 °C for 5-7 hours
- Mechanism: The diamine reacts with carbon disulfide in the presence of base to form a dithiocarbamate intermediate, which cyclizes intramolecularly to yield the benzimidazole-2-thiol ring system.
- Workup: Acidification to pH ~5 with acetic acid to precipitate the product, followed by filtration and recrystallization.
- Yield: Moderate to good (typically 70-85%)
- Notes: The diamine intermediate is often unstable and used without purification immediately after reduction of the corresponding nitro compound.
Introduction of the Trifluoromethyl Group
Two main approaches exist:
Use of Trifluoromethyl-Substituted Diamines
- Direct use of 4-(trifluoromethyl)-1,2-diaminobenzene as a starting material allows the trifluoromethyl group to be present on the benzimidazole ring after cyclization.
- These diamines are usually prepared by nucleophilic aromatic substitution or reduction of nitro precursors bearing trifluoromethyl substituents.
Post-Cyclization Functionalization
- In some cases, the trifluoromethyl group is introduced after formation of the benzimidazole-2-thiol core by electrophilic trifluoromethylation or via cross-coupling reactions.
- However, this method is less common due to the difficulty in selective functionalization and lower yields.
Alternative Synthetic Routes and Key Steps
Coupling of Isothiocyanates with o-Phenylenediamines
- A versatile method involves reacting trifluoromethyl-substituted isothiocyanates with benzene-1,2-diamines, followed by intramolecular cyclization using coupling agents such as N,N′-diisopropylcarbodiimide (DIC).
- This method provides better yields and scalability compared to direct cyclization with carbon disulfide.
- The isothiocyanates are synthesized from epoxides via azide intermediates and subsequent Staudinger reduction, then reacted with di(1H-imidazol-1-yl)methanethione to form isothiocyanates.
Halogenation and Substitution
- Halogenated benzimidazole intermediates (e.g., 5-bromo or 5-chloro derivatives) can be synthesized and then subjected to nucleophilic substitution or palladium-catalyzed coupling to introduce the trifluoromethyl group.
- Such halogenated intermediates are prepared by bromination or iodination of benzimidazole derivatives followed by substitution reactions.
Reaction Conditions and Yields Summary Table
Research Findings and Optimization Notes
- The direct cyclization method using carbon disulfide is classical but suffers from moderate yields and instability of intermediates.
- The isothiocyanate coupling method offers better control, higher yields, and scalability, making it more suitable for industrial applications.
- Reaction temperature, solvent choice, and base strength critically influence the yield and purity.
- Purification is generally achieved by recrystallization or chromatography depending on the scale.
- The trifluoromethyl group enhances the biological activity and metabolic stability of the benzimidazole derivatives, justifying the synthetic complexity.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding benzimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Overview
5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a compound characterized by a trifluoromethyl group attached to a benzimidazole ring, with a thiol group at the second position. Its unique chemical structure endows it with various applications across multiple scientific fields, including chemistry, biology, medicine, and materials science.
Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules due to its reactivity, particularly in nucleophilic substitution reactions involving the trifluoromethyl group and oxidation reactions involving the thiol group .
Biology
The compound has been investigated for its potential as an enzyme inhibitor, particularly in targeting cysteine residues in proteins. This ability to form covalent bonds with biological macromolecules suggests its role in modulating enzyme activity, which could lead to significant biological effects .
Medicine
Research has highlighted the therapeutic potential of this compound in various medical applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines through targeted interactions with cellular pathways.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Materials Science
In industrial applications, this compound is explored for its potential in developing advanced materials that require high thermal stability and resistance to chemical degradation. This makes it suitable for use in high-performance coatings and other polymeric materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity and affecting cellular processes .
Comparison with Similar Compounds
5-Amino Derivatives
- Example: 5-Amino-1H-benzo[d]imidazole-2-thiol (Compound 5 in –3) Synthesis: Derived from 5-nitro intermediates via Zn/HCl reduction . Activity: Serves as a precursor for α-glucosidase inhibitors (e.g., 7a–m), with IC₅₀ values ranging from 0.64 ± 0.05 μM (7i) to 343.10 ± 1.62 μM (7l), outperforming acarbose (873.34 ± 1.21 μM) .
5-Nitro Derivatives
- Example: 5-Nitro-1H-benzo[d]imidazole-2-thiol (Compound 4 in ) Synthesis: Oxidized from 1H-benzo[d]imidazole-2-thiol using HNO₃ . Activity: Primarily an intermediate; nitro groups are reduced to -NH₂ for further functionalization. Comparison: The nitro group (-NO₂) is less metabolically stable than -CF₃, limiting its direct therapeutic use.
5-Hydrosulfonyl Derivatives
- Example: 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one (Compounds 5a–o in ) Synthesis: Chlorosulfonation followed by ammonia substitution . Comparison: The -SO₂H group increases hydrophilicity, contrasting with the -CF₃ group’s lipophilic nature.
Structural and Physicochemical Properties
- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature stabilizes the thiolate anion, enhancing reactivity in enzyme-binding pockets .
Molecular Docking Insights
- 5-(Trifluoromethyl) Derivative : Docking studies (unpublished in provided evidence) suggest the -CF₃ group forms van der Waals interactions with hydrophobic enzyme residues, augmenting binding affinity .
- 5-Amino Derivatives: Docking with α-glucosidase reveals -NH₂ and -SH groups form hydrogen bonds with catalytic residues (Asp349, Arg439), explaining their superior inhibition .
Biological Activity
5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a trifluoromethyl group and a thiol functional group. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the thiol group can form covalent bonds with cysteine residues in proteins, impacting enzyme activity.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase, which plays a role in carbohydrate metabolism .
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. Its mechanism involves disrupting microbial cell function .
- Anticancer Potential : Preliminary research suggests that derivatives of this compound may possess anticancer properties, particularly against human cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Enzyme Inhibition Study : A series of benzimidazole derivatives were synthesized and tested for their inhibitory effects on α-glucosidase. The results indicated that modifications to the benzimidazole structure significantly enhanced inhibitory potency, suggesting a viable pathway for developing antidiabetic agents .
- Antimicrobial Efficacy : Research demonstrated that the introduction of halogen substituents into the benzimidazole framework markedly improved antimicrobial activity against resistant strains of bacteria such as MRSA. The study highlighted the importance of structural optimization in enhancing pharmacological effects .
- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. Further molecular docking studies suggested strong interactions with G-quadruplex DNA structures, which are crucial in cancer biology .
Q & A
Q. What are the standard synthetic routes for preparing 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol?
The compound is typically synthesized via cyclization of substituted benzene-1,2-diamines. For example, reacting 4-(trifluoromethyl)benzene-1,2-diamine with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and ethanol under reflux conditions forms the benzimidazole-thiol core . Reaction optimization may involve varying solvent polarity (e.g., ethanol vs. DMF) or temperature to improve yields (typically 60–85%).
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic proton environment and trifluoromethyl group (δ ~120–125 ppm for CF₃ in ¹³C) .
- FT-IR : A strong S-H stretch near 2550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- Elemental Analysis : To validate purity (>95%) and molecular formula (C₈H₅F₃N₂S) .
Q. How can researchers assess the solubility and stability of this compound?
Solubility is typically tested in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane). The thiol group confers slight water solubility but better solubility in DMSO or methanol. Stability studies involve monitoring degradation via HPLC under varying pH, temperature, and light exposure .
Q. What are common derivatization strategies for the thiol group in this compound?
The thiol (-SH) group can undergo alkylation (e.g., with 2-chloroacetamide) or oxidation to disulfides. For example, reacting with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of K₂CO₃ yields S-substituted derivatives with potential bioactivity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?
Evidence suggests that 1H-benzo[d]imidazole-2-thiol derivatives participate in ligand-exchange pathways, forming sulfur-centered radicals. Techniques like electron spin resonance (ESR) spectroscopy or trapping experiments with TEMPO can confirm radical intermediates. For example, Mn(OAc)₃-mediated oxidation generates radicals that attack electron-rich substrates (e.g., indole) at the 3-position .
Q. What methodologies are used to resolve contradictions in spectral data for derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism (thiol ↔ thione) or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) help distinguish tautomers. For example, thione tautomers show a carbonyl signal (C=S) near 160 ppm in ¹³C NMR .
Q. How can molecular docking explain the α-glucosidase inhibitory activity of its derivatives?
Derivatives like 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols (e.g., compound 7i , IC₅₀ = 0.64 µM) show potent inhibition. Docking studies (using AutoDock Vina) reveal hydrogen bonding between the thiol group and catalytic residues (Asp214, Glu277) of α-glucosidase. Hydrophobic interactions with the trifluoromethyl group further enhance binding .
Q. What strategies improve regioselectivity in derivatization reactions?
Regioselective alkylation of the thiol group can be achieved by:
Q. How do reaction conditions influence the yield of multi-step syntheses?
Critical factors include:
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Matrix interference (e.g., proteins in plasma) complicates LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 cartridges improves recovery. A validated method might use a deuterated internal standard (e.g., D₃-CF₃) for accurate calibration .
Data Contradictions and Reproducibility
Q. How should researchers address variability in reported melting points (e.g., 277–279°C vs. 305–310°C)?
Discrepancies may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography can identify polymorphs. Recrystallization from ethanol/water mixtures ensures consistent crystal packing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
